molecular formula C21H27NO6 B091790 Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 10354-32-2

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B091790
CAS RN: 10354-32-2
M. Wt: 389.4 g/mol
InChI Key: GIYFJYMMDKPPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a pyridine derivative that has been extensively researched for its potential therapeutic applications. DDC is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development.

Mechanism Of Action

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects by inhibiting the activity of key enzymes involved in various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. It also modulates various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.

Biochemical And Physiological Effects

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate various physiological processes, including glucose metabolism, lipid metabolism, and inflammation. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to reduce lipid accumulation in the liver and improve lipid metabolism in animal models of non-alcoholic fatty liver disease. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines in various models of inflammation.

Advantages And Limitations For Lab Experiments

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development. However, its high potency also presents challenges in terms of toxicity and dosage. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a relatively complex compound to synthesize, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for the research and development of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential application is in the treatment of cancer, where Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's ability to induce apoptosis and inhibit cell proliferation could be exploited for the development of novel anti-cancer therapies. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Finally, further research is needed to fully understand the mechanisms of action of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and to identify potential side effects and toxicity issues.

Synthesis Methods

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2,6-dicarboxylic acid and diethyl malonate. The resulting product is then subjected to a series of purification steps to obtain pure Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.

Scientific Research Applications

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

10354-32-2

Product Name

Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H27NO6/c1-7-27-20(23)17-12(3)22-13(4)18(21(24)28-8-2)19(17)14-9-10-15(25-5)16(11-14)26-6/h9-11,19,22H,7-8H2,1-6H3

InChI Key

GIYFJYMMDKPPIX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C

Other CAS RN

10354-32-2

Origin of Product

United States

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